molecular formula C11H7ClN2S2 B1604453 2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile CAS No. 214330-88-8

2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile

Cat. No.: B1604453
CAS No.: 214330-88-8
M. Wt: 266.8 g/mol
InChI Key: XJBXLNWHSSYYJK-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile is an organic compound with the molecular formula C₁₁H₇ClN₂S₂. It is characterized by the presence of a chlorophenylthio group, a methylthio group, and a methylene-malononitrile moiety. This compound is primarily used in research settings and has various applications in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile typically involves the reaction of 4-chlorothiophenol with methylthioacetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The crude product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenylthio group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted phenylthio derivatives

Scientific Research Applications

2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenylthio)(methylthio)methylene]-malononitrile
  • 2-[(4-Fluorophenylthio)(methylthio)methylene]-malononitrile
  • 2-[(4-Methylphenylthio)(methylthio)methylene]-malononitrile

Uniqueness

2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile is unique due to the presence of the chlorophenylthio group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with other molecules, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfanyl-methylsulfanylmethylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S2/c1-15-11(8(6-13)7-14)16-10-4-2-9(12)3-5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBXLNWHSSYYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C#N)SC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650237
Record name {[(4-Chlorophenyl)sulfanyl](methylsulfanyl)methylidene}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214330-88-8
Record name {[(4-Chlorophenyl)sulfanyl](methylsulfanyl)methylidene}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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